![molecular formula C8H20N2O5 B14170457 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72906-07-1](/img/structure/B14170457.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where glycine and diethanolamine are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions[][3].
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives[][3].
科学的研究の応用
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in electrophoresis and chromatography to preserve enzyme activity.
Medicine: Utilized in the formulation of pharmaceuticals where pH control is crucial.
Industry: Applied in the production of surfactants and emulsifiers.
作用機序
The mechanism by which 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol exerts its effects involves its ability to act as a buffer. It stabilizes the pH of solutions by neutralizing acids and bases. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to maintain a stable pH environment, which is essential for various biochemical processes .
類似化合物との比較
Similar Compounds
Triethanolamine: Similar in structure but lacks the aminoacetic acid moiety.
Diethanolamine: Contains two hydroxyl groups but does not have the glycine component.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Similar buffering properties but includes a sulfonic acid group.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to act as an effective buffer over a wide pH range. Its structure provides both amino and hydroxyl functionalities, making it versatile in various chemical and biological applications .
特性
CAS番号 |
72906-07-1 |
|---|---|
分子式 |
C8H20N2O5 |
分子量 |
224.26 g/mol |
IUPAC名 |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChIキー |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
関連するCAS |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)
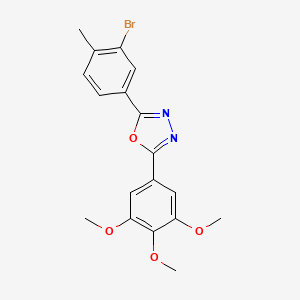
![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)
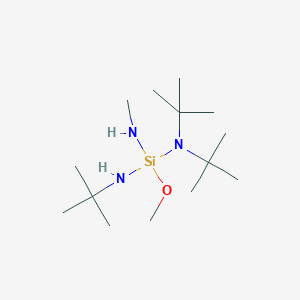
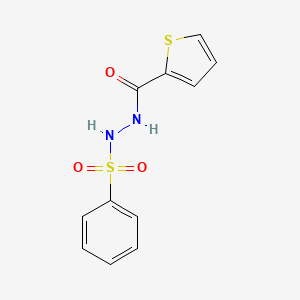
![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)
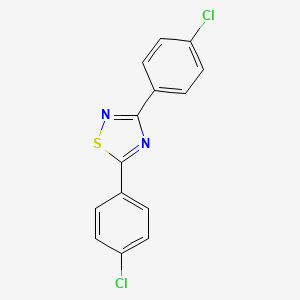
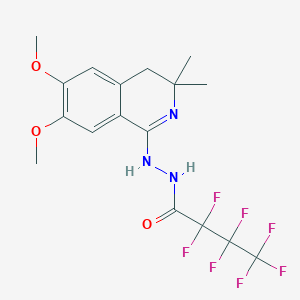
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
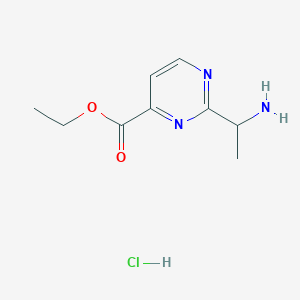
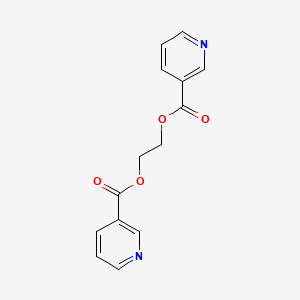
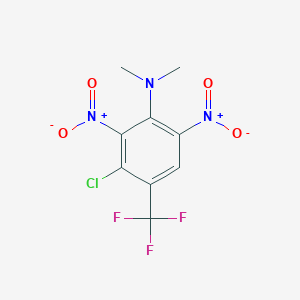
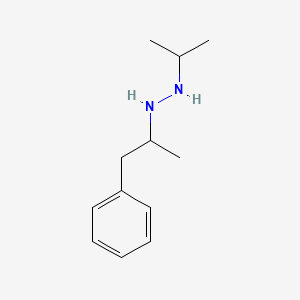
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)
